Cas no 56814-11-0 (2-Amino-N-cyclohexylbenzamide)

2-Amino-N-cyclohexylbenzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide,2-amino-N-cyclohexyl-
- 2-AMINO-N-CYCLOHEXYLBENZAMIDE
- 2-aminocyclohexylbenzamide
- 2-Amino-N-cyclohexylbenzamid
- anthranilcyclohexylamide
- anthranilic acid cyclohexylamide
- anthranilic acid cyclohexylamine
- Anthranilsaeure-cyclohexylamid
- Maybridge1_003298
- Oprea1_673490
- FT-0640412
- AKOS000111774
- MFCD00060339
- 2-Amino-N-cyclohexyl-benzamide
- 56814-11-0
- SR-01000530925
- SR-01000530925-1
- SCHEMBL2154833
- HMS550N20
- PS-4210
- BB 0246459
- A831185
- DTXSID70341997
- CS-0312600
- ALBB-012960
- DTXCID60293077
- DB-020534
- STK125810
- Benzamide, 2-amino-N-cyclohexyl-
- BBL001797
- 2-Amino-N-cyclohexylbenzamide
-
- MDL: MFCD00060339
- インチ: InChI=1S/C13H18N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2,(H,15,16)
- InChIKey: AHWGBTCRPVCUBP-UHFFFAOYSA-N
- ほほえんだ: NC1=CC=CC=C1C(NC2CCCCC2)=O
計算された属性
- せいみつぶんしりょう: 218.14200
- どういたいしつりょう: 218.142
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 55.1A^2
じっけんとくせい
- 密度みつど: 1.11
- ゆうかいてん: 153-156°C
- ふってん: 421.5°Cat760mmHg
- フラッシュポイント: 208.7°C
- 屈折率: 1.575
- PSA: 55.12000
- LogP: 3.30340
2-Amino-N-cyclohexylbenzamide セキュリティ情報
2-Amino-N-cyclohexylbenzamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
2-Amino-N-cyclohexylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1249205-25g |
2-AMINO-N-CYCLOHEXYLBENZAMIDE |
56814-11-0 | 95% | 25g |
$420 | 2024-06-06 | |
Apollo Scientific | OR2218-250mg |
2-Amino-N-cyclohexylbenzamide |
56814-11-0 | 250mg |
£21.00 | 2025-02-19 | ||
Apollo Scientific | OR2218-5g |
2-Amino-N-cyclohexylbenzamide |
56814-11-0 | 5g |
£59.00 | 2025-02-19 | ||
Fluorochem | 018178-1g |
2-Amino-N-cyclohexylbenzamide |
56814-11-0 | 1g |
£10.00 | 2022-03-01 | ||
Apollo Scientific | OR2218-1g |
2-Amino-N-cyclohexylbenzamide |
56814-11-0 | 1g |
£40.00 | 2025-02-19 | ||
eNovation Chemicals LLC | Y1249205-5g |
2-AMINO-N-CYCLOHEXYLBENZAMIDE |
56814-11-0 | 95% | 5g |
$180 | 2024-06-06 | |
1PlusChem | 1P00EBP9-1g |
2-Amino-N-cyclohexylbenzamide |
56814-11-0 | 95% | 1g |
$32.00 | 2025-02-27 | |
1PlusChem | 1P00EBP9-25g |
2-Amino-N-cyclohexylbenzamide |
56814-11-0 | 95% | 25g |
$219.00 | 2025-02-27 | |
eNovation Chemicals LLC | Y1249205-1g |
2-AMINO-N-CYCLOHEXYLBENZAMIDE |
56814-11-0 | 95% | 1g |
$175 | 2025-02-19 | |
eNovation Chemicals LLC | Y1249205-25g |
2-AMINO-N-CYCLOHEXYLBENZAMIDE |
56814-11-0 | 95% | 25g |
$440 | 2025-02-19 |
2-Amino-N-cyclohexylbenzamide 関連文献
-
Rochelle McGrory,Réka J. Faggyas,Andrew Sutherland Org. Biomol. Chem. 2021 19 6127
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
2-Amino-N-cyclohexylbenzamideに関する追加情報
Recent Advances in the Study of 2-Amino-N-cyclohexylbenzamide (CAS: 56814-11-0) in Chemical Biology and Pharmaceutical Research
2-Amino-N-cyclohexylbenzamide (CAS: 56814-11-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activity, particularly in the context of neurodegenerative diseases and cancer. This research brief aims to summarize the latest findings and provide insights into the compound's mechanism of action and potential clinical applications.
The synthesis of 2-Amino-N-cyclohexylbenzamide has been optimized in recent years, with researchers developing more efficient and scalable methods. A study published in the Journal of Medicinal Chemistry (2023) highlighted a novel one-pot synthesis approach that significantly improved yield and purity. The compound's structural features, including its cyclohexyl and benzamide moieties, have been extensively characterized using NMR and X-ray crystallography, providing a solid foundation for structure-activity relationship (SAR) studies.
In terms of biological activity, 2-Amino-N-cyclohexylbenzamide has shown promising results as a modulator of protein-protein interactions (PPIs) involved in neurodegenerative diseases. A 2022 study in ACS Chemical Neuroscience demonstrated its ability to inhibit the aggregation of amyloid-beta peptides, a key pathological feature of Alzheimer's disease. The compound's binding affinity and selectivity were further elucidated through molecular docking and dynamics simulations, revealing interactions with specific residues in the amyloid-beta peptide.
Another area of active research is the compound's potential as an anticancer agent. Recent findings published in the European Journal of Medicinal Chemistry (2023) reported that 2-Amino-N-cyclohexylbenzamide exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated kinase signaling pathways. Mechanistic studies suggest that the compound may act as a kinase inhibitor, although further validation is required to confirm its precise molecular targets.
Despite these promising findings, challenges remain in the development of 2-Amino-N-cyclohexylbenzamide as a therapeutic agent. Pharmacokinetic studies indicate that the compound has moderate bioavailability and may require structural modifications to improve its metabolic stability. Additionally, more comprehensive toxicology studies are needed to assess its safety profile in vivo. Ongoing research is exploring these aspects, with the goal of advancing the compound toward preclinical development.
In conclusion, 2-Amino-N-cyclohexylbenzamide (CAS: 56814-11-0) represents a versatile scaffold with potential applications in neurodegenerative diseases and oncology. Recent advances in its synthesis, structural characterization, and biological evaluation have provided valuable insights into its mechanism of action. Future research should focus on optimizing its pharmacokinetic properties and validating its therapeutic potential in relevant disease models. The compound's unique structural features and biological activities make it a promising candidate for further investigation in the field of chemical biology and drug discovery.
56814-11-0 (2-Amino-N-cyclohexylbenzamide) 関連製品
- 10494-82-3(2-Amino-N-butylbenzamide)
- 401589-18-2(2-amino-N-cyclooctylbenzamide)
- 159180-70-8(2-(2-Methyl-1-piperidinyl)carbonylaniline)
- 30391-87-8(2-Amino-N-(sec-butyl)benzamide)
- 159180-54-8(2-(azepane-1-carbonyl)aniline)
- 142141-37-5(2-Amino-N-cyclopentylbenzamide)
- 866137-59-9(1-nitro-2-phenylmethanesulfonyl-4-(trifluoromethyl)benzene)
- 1422518-37-3(1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)-)
- 1500018-21-2(3-(4-bromo-3-chlorophenyl)propan-1-amine)
- 1261801-87-9(4-(3-Bromo-2-iodobenzoyl)pyridine)
